Regaloside E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

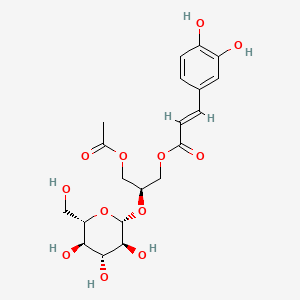

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O12 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1 |

InChI Key |

BTRIXFBTQFTXAB-SIGDFUGISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Tapestry of Regaloside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential bioactivities. This technical guide provides a comprehensive overview of the biological source of this compound, its physicochemical properties, and known biological activities supported by quantitative data. Detailed experimental protocols for its isolation and analysis are presented, alongside an exploration of the potential signaling pathways it may modulate, based on the activities of structurally related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Biological Source

This compound is a natural product isolated from the plant genus Lilium, which belongs to the Liliaceae family. The primary documented source of this compound is Lilium longiflorum Thunb. , commonly known as the Easter lily.[1] While L. longiflorum is the most cited source, other species within the Lilium genus are known to produce a variety of Regaloside compounds and other phenolic constituents. These include Lilium regale[2][3], Lilium lancifolium[4], Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae[5]. The bulbs of these plants are the primary plant part from which this compound and related compounds are extracted.[3][4]

Physicochemical Properties

This compound is a white to off-white solid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H26O12 | [2] |

| Molecular Weight | 458.41 g/mol | [2] |

| Appearance | Solid | [2] |

| Color | White to off-white | [2] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2] |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its antioxidant potential, as demonstrated by its ability to scavenge free radicals. Quantitative data from antioxidant assays are summarized in Table 2.

| Assay | IC50 (µM) | Source Species | Reference |

| ABTS Radical Scavenging | 121.1 | Lilium lancifolium | |

| DPPH Radical Scavenging | 46.6 | Lilium lancifolium |

Experimental Protocols

Isolation of Phenylpropanoids from Lilium longiflorum Bulbs

While a specific yield for this compound has not been reported, a general method for the isolation of phenylpropanoids from the scaly bulbs of L. longiflorum using Centrifugal Partition Chromatography (CPC) has been described.[1]

Protocol:

-

Extraction: The dried and powdered scaly bulbs of L. longiflorum are extracted with a suitable solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using a two-phase solvent system. A system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been used successfully.[1]

-

CPC Separation: The ethyl acetate fraction of the extract is dissolved in a 1:1 (v/v) mixture of the two-phase solvent system. The separation is performed in ascending mode, with the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase.[1]

-

Peak Collection and Analysis: Fractions corresponding to individual peaks are collected and analyzed by High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) to identify and quantify the isolated compounds, including this compound.[1]

Antioxidant Activity Assays

-

Preparation of DPPH Solution: A 0.5 mM solution of DPPH is prepared in 95% ethanol.

-

Assay Procedure: 100 µL of the test sample (this compound at various concentrations) is mixed with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 30 minutes in the dark.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Assay Procedure: 10 µL of the test sample (this compound at various concentrations) is mixed with 200 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 5 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

Potential Signaling Pathways

To date, no specific studies have been published detailing the direct modulation of signaling pathways by this compound. However, based on the known anti-inflammatory activities of other phenylpropanoid glycosides, it is plausible that this compound may exert its effects through similar mechanisms. Phenylpropanoids have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][10] Phenylpropanoids have been shown to inhibit NF-κB activation.[7]

Caption: The NF-κB signaling pathway leading to inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes.[11][12] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[5][13] Key components of this pathway include ERK, JNK, and p38 MAPKs. Phenylpropanoids have been demonstrated to inhibit the phosphorylation of these kinases, thereby suppressing the inflammatory response.[6]

Caption: A simplified schematic of the MAPK signaling cascade.

Future Directions

The current body of research provides a solid foundation for the further investigation of this compound. Future studies should focus on:

-

Developing and optimizing a high-yield isolation protocol for this compound from Lilium species.

-

Conducting a broader range of in vitro and in vivo bioassays to elucidate its full pharmacological profile, particularly its anti-inflammatory potential.

-

Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to determine its precise mechanism of action.

-

Exploring the structure-activity relationships of this compound and its analogs to identify key functional groups responsible for its biological activity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its prospects for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. mdpi.com [mdpi.com]

- 11. cusabio.com [cusabio.com]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Isolation and Characterization of Regaloside E from Lilium longiflorum

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Regaloside E, a phenolic glycerol glucoside found in the Easter lily, Lilium longiflorum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of this natural compound.

Introduction

This compound is a naturally occurring phenolic glycoside that has been isolated from the bulbs of Lilium longiflorum[1]. Natural products, such as this compound, are of significant interest to the scientific community due to their potential therapeutic properties. Preliminary studies have indicated that this compound exhibits biological activities, including the inhibition of lipid peroxidation, suggesting its potential as an antioxidant compound. This guide outlines a detailed methodology for the isolation and characterization of this compound, presents its key analytical data, and explores potential signaling pathways through which it may exert its biological effects.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H26O12 | [1] |

| Molecular Weight | 458.41 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Source | Lilium longiflorum Thunb. | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail the proposed experimental workflow for the isolation and purification of this compound from Lilium longiflorum bulbs. This protocol is a composite methodology based on established techniques for the isolation of phenolic glycosides from Lilium species[2][3].

3.1. Plant Material and Extraction

Fresh bulbs of Lilium longiflorum should be collected, washed, and sliced. The sliced bulbs are then lyophilized (freeze-dried) to remove water content. The dried material is ground into a fine powder. The powdered bulbs are then subjected to extraction with methanol at room temperature. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.2. Fractionation and Purification

The crude methanolic extract is subsequently subjected to a series of chromatographic separations to isolate this compound. An overview of this process is depicted in the workflow diagram below.

Caption: Experimental workflow for the isolation of this compound.

The crude extract is first applied to a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using an octadecylsilyl (ODS) column. A final purification step is carried out using semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound[3].

Alternatively, centrifugal partition chromatography (CPC) has been shown to be an effective technique for the separation of phenylpropanoids from L. longiflorum and can be employed for the purification of this compound.

3.3. Structural Elucidation

The structure of the purified this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Data

The following tables summarize the key analytical data for this compound, essential for its identification and characterization.

4.1. NMR Spectroscopic Data

The 1H and 13C NMR data are critical for the structural confirmation of this compound.

| 1H NMR (as reported) | 13C NMR (as reported) |

| Chemical shifts (δ) in ppm | Chemical shifts (δ) in ppm |

| (Data available from commercial suppliers) | (Data available from commercial suppliers) |

Table 2: NMR Spectroscopic Data for this compound [1]

4.2. Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

| Mass Spectrometry | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]+ | To be determined experimentally |

| Key Fragment Ions | To be determined experimentally |

Table 3: Mass Spectrometry Data for this compound

Potential Signaling Pathways

Based on the reported biological activities of this compound, two potential signaling pathways are proposed. It is important to note that these are hypothesized pathways and require further experimental validation.

5.1. Lipid Peroxidation Inhibition Pathway

This compound has been reported to inhibit lipid peroxidation. Polyphenolic compounds often exert their antioxidant effects through the activation of the Nrf2/GPx4 pathway.

Caption: Proposed Nrf2/GPx4 pathway for lipid peroxidation inhibition.

5.2. Cyclooxygenase (COX) Inhibition Pathway

The inhibition of cyclooxygenase enzymes is a key mechanism for anti-inflammatory action. This compound's potential to inhibit COX enzymes would involve the modulation of the arachidonic acid cascade.

Caption: Proposed mechanism of COX inhibition by this compound.

Conclusion

This technical guide provides a foundational framework for the isolation, characterization, and potential mechanistic investigation of this compound from Lilium longiflorum. The detailed protocols and compiled analytical data serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to validate its interaction with the proposed signaling pathways.

References

Regaloside E: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a naturally occurring phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum Thunb., presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited direct research on this compound's biological functions, this document also explores the activities of the structurally similar Regaloside B to infer potential therapeutic applications and mechanisms of action, with a focus on anti-inflammatory pathways. Detailed experimental methodologies for isolation and analysis are also presented.

Chemical Structure and Physicochemical Properties

This compound is a phenolic glycoside characterized by a substituted glycerol backbone linked to a glucose moiety and a caffeoyl group. Its detailed chemical identity and physical properties are summarized below.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in Figure 1. This structure was generated from its SMILES (Simplified Molecular Input Line Entry System) representation.

dot

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₁₂ | [1] |

| Molecular Weight | 458.41 g/mol | [1] |

| CAS Number | 123134-21-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Classification | Phenol, Polyphenol | [1] |

| Natural Source | Lilium longiflorum Thunb. (bulbs) | [1] |

| SMILES | O=C(/C=C/C1=CC=C(C(O)=C1)O)OC--INVALID-LINK--O[C@@H]2O--INVALID-LINK--O)O">C@@HCO | [1] |

| Solubility | ≥ 50 mg/mL in DMSO | [1] |

Potential Biological and Pharmacological Properties

Direct experimental evidence for the biological activities of this compound is not extensively documented in current literature. However, based on the activities of the structurally related compound, Regaloside B, also isolated from Lilium longiflorum, we can infer potential pharmacological effects for this compound.

Inferred Anti-Inflammatory Activity

Regaloside B has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, Regaloside B reduces the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibitory effect on the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound exerts similar anti-inflammatory effects.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of natural phenolic compounds are often mediated through the modulation of key signaling pathways. Based on the data for Regaloside B and the known mechanisms of similar compounds, the following pathways are likely targets for this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The observed reduction in the p-p65/p-65 ratio by Regaloside B suggests that regalosides may inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.

dot

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammation. Natural flavonoids often exert their anti-inflammatory effects by modulating MAPK signaling. It is conceivable that this compound could inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a reduction in inflammatory responses.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh or dried bulbs of Lilium longiflorum are homogenized and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. Phenylpropanoids like this compound are typically enriched in the ethyl acetate fraction.

-

Centrifugal Partition Chromatography (CPC): The ethyl acetate fraction is subjected to CPC. A suitable two-phase solvent system (e.g., chloroform/methanol/isopropanol/water) is used to separate the compounds based on their partition coefficients.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from CPC containing this compound are further purified by preparative HPLC on a C18 column with a gradient elution of acetonitrile and water to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assay

To validate the inferred anti-inflammatory activity of this compound, the following experimental protocol using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be employed.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB p65 and MAPK pathway proteins (p-p38, p-JNK, p-ERK) by Western blotting.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with a well-defined chemical structure. While direct biological data is scarce, evidence from the closely related Regaloside B strongly suggests its potential as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and possibly MAPK signaling pathways. Further research is warranted to experimentally validate these inferred activities and to fully elucidate the molecular mechanisms of this compound. Such studies will be crucial in determining its potential for development as a novel therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to Regaloside E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological significance of Regaloside E, a natural product of interest to the scientific community. This document outlines its molecular characteristics and provides detailed, generalized experimental protocols for its isolation and characterization based on established methodologies for similar natural products. Furthermore, a potential signaling pathway that may be modulated by this compound is discussed and visualized.

Quantitative Data Summary

The known quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Weight | 458.41 g/mol | [1] |

| Molecular Formula | C₂₀H₂₆O₁₂ | [1] |

| CAS Number | 123134-21-4 | |

| Natural Source | Lilium longiflorum Thunb. | [1] |

Experimental Protocols

1. Isolation and Purification of this compound from Lilium longiflorum

This protocol describes a general procedure for the extraction, fractionation, and purification of this compound.

-

1.1. Plant Material and Extraction:

-

Fresh or air-dried bulbs of Lilium longiflorum Thunb. are collected and pulverized.

-

The powdered material is subjected to exhaustive extraction with 80% methanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

-

1.2. Solvent Partitioning and Fractionation:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Based on the expected polarity of a glycoside like this compound, the ethyl acetate and n-butanol fractions are the most likely to contain the target compound. These fractions are collected and concentrated.

-

-

1.3. Chromatographic Purification:

-

The bioactive fraction (e.g., the n-butanol fraction) is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol or a similar solvent system to separate the components based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.

-

Further purification is achieved using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on molecular size[2].

-

Final purification to obtain this compound with high purity (≥98%) is performed using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

-

2. Structure Elucidation of this compound

The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques.

-

2.1. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₀H₂₆O₁₂.

-

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, confirming the overall structure and the glycosylation pattern.

-

Potential Signaling Pathway

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, often exerting antioxidant and anti-inflammatory effects[3]. One of the key pathways regulated by many natural products is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress[4].

Nrf2 Signaling Pathway Activation by this compound (Hypothesized)

The diagram below illustrates a potential mechanism by which this compound could activate the Nrf2 pathway, leading to a cytoprotective response.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Regaloside E, a phenolic glycoside with promising biological activities, and its related compounds. This document consolidates available data on its chemical properties, biological effects, and putative mechanisms of action. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Related Phenolic Glycosides

This compound is a naturally occurring phenolic glycoside that has been isolated from the bulbs of Lilium longiflorum Thunb.[1]. Phenolic glycosides are a class of secondary metabolites found in various plant species, characterized by a phenolic aglycone linked to a sugar moiety. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Related phenolic glycosides, such as Regaloside A, B, C, F, H, I, and K, have also been identified in Lilium species, particularly Lilium lancifolium Thunb.[2]. The structural variations among these regalosides contribute to their differing biological potencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1. This information is crucial for its extraction, purification, and formulation for biological assays.

Table 1: Physicochemical Properties of this compound and Related Phenolic Glycosides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism(s) |

| This compound | C20H26O12 | 458.41 | Lilium longiflorum Thunb. |

| Regaloside A | C18H24O10 | 400.38 | Lilium lancifolium Thunb. |

| Regaloside B | C20H26O11 | 442.41 | Lilium lancifolium Thunb. |

| Regaloside C | C18H24O11 | 416.38 | Lilium lancifolium Thunb. |

| Regaloside F | C20H26O12 | 458.41 | Lilium lancifolium Thunb. |

| Regaloside H | C18H24O10 | 400.38 | Lilium lancifolium Thunb. |

| Regaloside I | C20H26O11 | 442.41 | Lilium lancifolium Thunb. |

| Regaloside K | C18H24O11 | 416.38 | Lilium lancifolium Thunb. |

Biological Activity: Antioxidant Properties

Recent studies have highlighted the significant antioxidant potential of this compound. A study on the phenolic glycosides from Lilium lancifolium Thunb. demonstrated that this compound, along with Regalosides C and K, exhibits notable radical scavenging activity in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging Activity | 18.73 |

| ABTS Radical Scavenging Activity | 9.85 |

Data extracted from the full text of "The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects".

Putative Signaling Pathway: Anti-inflammatory Action

While direct studies on the signaling pathways modulated by this compound are limited, research on other phenolic glycosides isolated from Lilium species provides valuable insights into its potential anti-inflammatory mechanisms. Phenolic glycosides from Lilium brownii have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3].

The proposed mechanism involves the suppression of pro-inflammatory mediators. The following diagram illustrates this putative signaling pathway.

Figure 1: Putative Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound and related phenolic glycosides from Lilium species, based on common phytochemical techniques.

Figure 2: General Workflow for Isolation of this compound.

Detailed Steps:

-

Extraction: Dried and powdered bulbs of Lilium longiflorum are extracted with 70% ethanol under reflux.

-

Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in phenolic glycosides, is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Quantification of this compound by HPLC-PDA

The following protocol is adapted from "The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects" for the quantitative analysis of this compound.

-

Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

-

Column: Gemini C18 reversed-phase analytical column (or equivalent).

-

Mobile Phase: A gradient of 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B).

-

Elution Program: A linear gradient is typically used, starting with a low percentage of B and gradually increasing to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The PDA detector is set to scan a range of wavelengths, with specific monitoring at the λmax of this compound.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Assay Procedure:

-

Add a specific volume of each this compound dilution to a solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control containing only methanol and the DPPH solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Assay Procedure:

-

Add a small volume of each this compound dilution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance of the solution at 734 nm.

-

A control containing methanol and the diluted ABTS•+ solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Conclusion and Future Directions

This compound is a phenolic glycoside with demonstrated antioxidant properties and a high potential for anti-inflammatory activity, likely mediated through the NF-κB and MAPK signaling pathways. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of this natural compound.

Future research should focus on:

-

Developing optimized and scalable methods for the isolation and synthesis of this compound.

-

Conducting comprehensive in vitro and in vivo studies to confirm its anti-inflammatory, anticancer, and other biological activities.

-

Elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

-

Investigating the structure-activity relationships of this compound and its related glycosides to guide the development of novel therapeutic agents.

References

Antioxidant properties of Regaloside E

An In-Depth Technical Guide to the Antioxidant Properties of Regaloside E

Introduction

This compound is a phenolic compound that has been identified as a component of the bulbs of Lilium lancifolium Thunb.[1][2]. This plant has a history of use in traditional medicine for treating inflammation and lung diseases[1][3]. Recent scientific investigations have focused on the specific bioactive constituents of Lilium species, leading to the evaluation of various regalosides for their pharmacological effects. Among these, this compound has demonstrated notable antioxidant activity, positioning it as a compound of interest for further research and development in the fields of nutraceuticals and pharmaceuticals[1][3].

This technical guide provides a comprehensive overview of the antioxidant properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and an exploration of potential molecular mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using common in-vitro radical scavenging assays. Its efficacy is comparable to that of Ascorbic Acid, a well-established antioxidant standard. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below.

Table 1: Summary of this compound In-Vitro Antioxidant Activity

| Assay Type | This compound IC50 (µM) | Ascorbic Acid (Positive Control) IC50 (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 46.6 | 50.7 | [1] |

| ABTS Radical Scavenging | 121.1 | 108.2 |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key assays used to determine the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Principle: The antioxidant (A-H) donates a hydrogen atom to the stable DPPH radical (DPPH•), resulting in the reduced, non-radical form DPPH-H. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant.

(DPPH•) + (A-H) → DPPH-H + (A•)

Methodology:

-

Reagent Preparation: Prepare a 0.2 mM working solution of DPPH in absolute methanol. This solution should be freshly made and kept in the dark to prevent degradation[1].

-

Sample Preparation: Dissolve this compound and the positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Reaction Mixture: In a 96-well microplate, add equal volumes of the serially diluted test compound and the 0.2 mM DPPH working solution[1]. A typical ratio might be 100 µL of sample solution to 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature (22-24 °C) for 30 minutes[1].

-

Measurement: Measure the absorbance of the resulting solution at 514-517 nm using a microplate reader[1][4].

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample[1].

-

IC50 Determination: Plot the inhibition percentage against the sample concentrations. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. This method is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at approximately 734 nm is measured.

Methodology:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[5][6].

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., methanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[6].

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the diluted sample (e.g., 10-50 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL)[6].

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-30 minutes)[1][6].

-

Measurement: Record the absorbance at 734 nm using a spectrophotometer[5].

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample and Abs_sample is the absorbance with the sample[1].

-

IC50 Determination: Determine the IC50 value by plotting the inhibition percentage against the sample concentrations.

Cellular Antioxidant Activity (CAA) Assay

While chemical assays like DPPH and ABTS are valuable for initial screening, a cell-based assay provides more biologically relevant data by accounting for cellular uptake, metabolism, and localization of the antioxidant[7][8].

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a radical initiator like ABAP, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant can inhibit this oxidation, leading to a reduction in fluorescence[7].

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells (or another suitable cell line) in a 96-well microplate at a density of approximately 6 x 10⁴ cells/well and allow them to adhere overnight[9].

-

Treatment: Remove the growth medium and treat the cells with various concentrations of this compound along with 25 µM DCFH-DA for 1 hour at 37°C[9].

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove the compounds that were not taken up by the cells.

-

Radical Initiation: Add a radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to each well to induce cellular oxidative stress[7].

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve for fluorescence versus time. The CAA value is determined using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Data Expression: Results can be expressed as quercetin equivalents to standardize the activity against a known potent flavonoid[7].

Potential Mechanism of Action: Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10][11]. While direct evidence for this compound is still emerging, its chemical nature suggests this pathway as a highly plausible mechanism for its cytoprotective effects.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes[12]. This leads to the upregulation of a suite of antioxidant and phase II detoxification enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT), thereby enhancing the cell's endogenous defense against oxidative damage[11][12].

Conclusion

This compound exhibits significant antioxidant properties, as demonstrated by its potent radical scavenging activity in DPPH and ABTS assays, with efficacy comparable to Ascorbic Acid[1]. The detailed protocols provided herein serve as a foundation for consistent and reproducible evaluation of this and similar compounds. While its direct cellular mechanisms are a subject for ongoing investigation, the activation of the Nrf2 signaling pathway represents a probable route through which this compound exerts its cytoprotective effects. Further studies employing cell-based assays are warranted to fully elucidate its biological activity and potential for therapeutic applications in conditions associated with oxidative stress.

References

- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects | MDPI [mdpi.com]

- 2. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Regaloside Compounds in Liliaceae: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive review of Regaloside compounds, a class of phenylpropanoid glycerol glucosides found within the Liliaceae family, with a particular focus on the genus Lilium. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of these natural products.

Introduction to Regaloside Compounds

Regaloside compounds are a series of phenylpropanoid glycerol glucosides that have been identified in various species of the Liliaceae family.[1] These compounds are of significant interest to the scientific community due to their potential bioactivities, including antioxidant and anti-inflammatory effects. The bulbs of several Lilium species, where Regalosides are predominantly found, have a long history of use in traditional medicine, particularly in Asia, for treating ailments such as coughs and lung diseases. This historical use has prompted modern scientific investigation into their chemical constituents and pharmacological properties.

Quantitative Distribution of Regaloside Compounds

The concentration and composition of Regaloside compounds can vary significantly between different species of Lilium and even between different batches of the same species, influenced by factors such as geographic origin and processing methods.[1][2] High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) is a common and effective method for the simultaneous quantitative analysis of multiple Regaloside compounds.[2]

Below is a summary of the quantitative data for eight major Regaloside compounds found in the bulbs of Lilium lancifolium, a prominent source of these compounds.

| Compound | Content (mg/g freeze-dried BLL extract) |

| Regaloside A | 24.82 - 25.16 |

| Regaloside B | 28.99 - 29.76 |

| Regaloside C | 1.12 - 1.25 |

| Regaloside E | 1.89 - 2.01 |

| Regaloside F | 2.15 - 2.23 |

| Regaloside H | 1.56 - 1.63 |

| Regaloside I | 3.45 - 3.58 |

| Regaloside K | 1.21 - 1.33 |

| Data sourced from a study on 70% ethanol extract of Bulbs of Lilium lancifolium (BLL). |

Additionally, a comparative analysis of phenylpropane glycerol glycosides (regalosides) across different lily species reveals a varied distribution. The relative abundance of these compounds in L. regale, L. henryi, L. lancifolium, L. davidii var. willmottiae, and L. brownii var. viridulum highlights species-specific metabolic profiles.

Biological Activities and Signaling Pathways

Regaloside compounds have demonstrated notable biological activities, primarily antioxidant and anti-inflammatory effects. These activities are crucial in the context of drug development, as oxidative stress and chronic inflammation are implicated in a wide range of pathologies.

Antioxidant Activity

Several Regaloside compounds, particularly Regalosides C, E, and K, have shown significant antioxidant effects in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This antioxidant capacity is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Anti-inflammatory Activity

The anti-inflammatory properties of Regaloside compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on Regalosides are emerging, the mechanisms are inferred from extensive research on structurally related plant-derived compounds like flavonoids and other glycosides.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory mediators. Regaloside compounds are hypothesized to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components, thereby reducing the expression of inflammatory cytokines and enzymes.

Figure 1: Proposed inhibitory mechanism of Regaloside compounds on NF-κB and MAPK signaling pathways.

Experimental Protocols

Isolation and Purification of Regaloside Compounds

The following is a general protocol for the isolation and purification of Regaloside compounds from Lilium bulbs. Specific parameters may require optimization based on the plant material and target compounds.

Figure 2: General workflow for the isolation of Regaloside compounds.

-

Extraction: Powdered, dried bulbs of the selected Lilium species are extracted with 70% ethanol at room temperature with agitation. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography over stationary phases like silica gel or octadecylsilane (ODS). Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target Regaloside compounds are further purified using preparative HPLC to obtain individual compounds with high purity.

-

Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by HPLC-PDA

Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array detector. Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. Flow Rate: 1.0 mL/min. Detection Wavelength: 280 nm. Standard Preparation: Standard solutions of purified Regaloside compounds are prepared in methanol at various concentrations to generate a calibration curve. Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system. Quantification: The concentration of each Regaloside in the sample is determined by comparing its peak area to the calibration curve of the corresponding standard.

Antioxidant Activity Assays

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the test sample (dissolved in methanol) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Different concentrations of the test sample are added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is recorded at 734 nm after a 6-minute incubation period.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Conclusion and Future Directions

Regaloside compounds from the Liliaceae family represent a promising class of natural products with significant antioxidant and anti-inflammatory potential. The information provided in this technical guide summarizes the current knowledge on their distribution, biological activities, and analytical methodologies. Further research is warranted to fully elucidate the specific molecular targets of individual Regaloside compounds and to explore their therapeutic potential in preclinical and clinical studies. The development of standardized and validated analytical methods is also crucial for the quality control of herbal medicines and dietary supplements containing these compounds.

References

The Discovery of Regaloside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol glucoside, is a natural product isolated from the Easter lily (Lilium longiflorum Thunb.). This document provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, intended to serve as a technical guide for researchers in natural product chemistry, drug discovery, and related fields. Phenylpropanoid glycerol glucosides, a class of compounds found in various parts of the Easter lily, have garnered scientific interest for their potential biological activities. Notably, studies have suggested that these compounds may play a role in plant defense mechanisms and possess properties relevant to human health.

Physicochemical Properties

This compound is a white to off-white solid compound. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₁₂ | [1] |

| Molecular Weight | 458.41 g/mol | [1] |

| CAS Number | 123134-21-4 | [1] |

| Appearance | Solid (White to off-white) | |

| Solubility | Soluble in DMSO |

Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from Lilium longiflorum bulbs, based on methodologies reported for phenylpropanoid glycerol glucosides.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: Fresh bulbs of Lilium longiflorum Thunb. are collected, washed, and sliced. The sliced bulbs are then lyophilized and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate to remove nonpolar and moderately polar constituents. The aqueous layer, containing the polar glycosides, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution of acetonitrile in water to yield pure this compound.

Diagram of the this compound Isolation Workflow

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to a p-coumaroyl moiety (aromatic protons, vinyl protons), a glycerol backbone, and a glucose unit (anomeric proton). The presence of an acetyl group is also indicated. |

| ¹³C NMR | Carbon signals confirming the presence of a p-coumaroyl group (carbonyl, aromatic, and vinyl carbons), a glycerol moiety, a glucose unit, and an acetyl group. |

| MS (ESI) | A molecular ion peak consistent with the molecular formula C₂₀H₂₆O₁₂. |

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment and are typically reported in the primary literature.

Biological Activity

Recent studies have begun to explore the biological potential of phenylpropanoid glycerol glucosides from Lilium longiflorum, including this compound.

Inhibition of Hepatic Gluconeogenesis

A study investigating the bioactivity of phenylpropanoid glycerol glucosides from L. longiflorum bulbs revealed their potential to inhibit glucose production in hepatocytes[1][2]. An activity-guided fractionation approach identified several of these compounds as inhibitors of gluconeogenesis[1][2]. While the study highlighted the strong activity of other related compounds, it also noted that the acetylated derivative of a p-coumaroyl-based glucoside, structurally similar to this compound, exhibited differential inhibitory activity[1][2]. This suggests that the acetylation present in this compound may influence its biological activity in this context[1][2].

Signaling Pathway of Gluconeogenesis Inhibition

Caption: A simplified diagram illustrating the inhibitory effect of this compound on hepatic gluconeogenesis.

Potential for Further Research

The discovery of gluconeogenesis inhibitory activity in this class of compounds opens avenues for further investigation into the therapeutic potential of this compound and related molecules for metabolic disorders. Further studies are warranted to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models. The quantitative analysis of this compound in different organs of the Easter lily, with higher concentrations found in the flower buds and mature flowers, provides valuable information for optimizing its extraction and for understanding its physiological role in the plant[3].

Conclusion

This compound represents an intriguing natural product with potential applications in the field of drug discovery. This technical guide provides a foundational understanding of its discovery, chemical properties, isolation, and initial biological screening. The detailed protocols and data presented herein are intended to facilitate further research into this and related phenylpropanoid glycerol glucosides, ultimately contributing to the development of new therapeutic agents.

References

Methodological & Application

Regaloside E HPLC-PDA analysis method

An HPLC-PDA method for the quantitative analysis of Regaloside E has been developed and validated, providing a robust tool for researchers, scientists, and drug development professionals. This iridoid glycoside, a natural product isolated from plants such as Lilium longiflorum Thunb., can be reliably quantified using reversed-phase high-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA).[1]

Application Note

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Lilium lancifolium Thunb.[2] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in pharmaceutical research and herbal medicine. Accurate and precise analytical methods are crucial for the quality control of raw plant materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies. This application note details a validated HPLC-PDA method for the quantitative determination of this compound.

Chromatographic Conditions

The separation of this compound is achieved on a C18 reversed-phase analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% v/v formic acid) allows for the effective separation of this compound from other components in complex matrices.[2] The PDA detection is typically set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For a mixture of regalosides including this compound, a wavelength of 305 nm has been successfully used.[3]

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[4] The method is specific for this compound, with no significant interference from other components in the analyzed samples.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade) for sample preparation

-

Plant material or extract containing this compound

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Gemini C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2] |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[7] |

| Injection Volume | 10 µL[6] |

| PDA Detection | 305 nm[3] |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

-

Plant Material: Accurately weigh about 1.0 g of the powdered plant material. Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract and collect the supernatant. Repeat the extraction process twice. Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in 10 mL of methanol.

-

Extracts: Accurately weigh the extract and dissolve it in methanol to a known concentration.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter.[6]

6. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-PDA analysis of this compound.[2]

| Parameter | Result |

| Linearity (r²) | ≥0.9999 |

| Limit of Detection (LOD) | 0.10–0.66 µg/mL |

| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |

| Accuracy (Recovery) | 95.39–103.92% |

| Precision (RSD) | <2.78% |

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Key parameters for method validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. This compound – NatureStandard [naturestandard.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

An Application Note for the Analysis of Regaloside E in Botanical Materials

Introduction

This compound, a furostanol saponin, is a natural product isolated from the bulbs of plants in the Lilium genus, such as Lilium longiflorum and Lilium lancifolium.[1][2] Steroidal saponins from Lilium species are known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[3] Notably, this compound has been identified as exhibiting significant antioxidant properties.[1] Given its therapeutic potential, accurate and robust quantification of this compound in plant extracts is crucial for quality control, standardization of herbal medicines, and further pharmacological research.

This document provides detailed protocols for the quantification of this compound in plant extracts using two common analytical techniques: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and a representative method for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a putative signaling pathway for its antioxidant activity is described.

This protocol is based on a validated method for the simultaneous determination of eight regalosides, including this compound, from the bulbs of Lilium lancifolium Thunb.[1]

Experimental Workflow: HPLC-PDA Analysis

Caption: Workflow for this compound quantification by HPLC-PDA.

Methodology

1. Sample Preparation:

-

Obtain dried plant material (e.g., bulbs of Lilium species).

-

Grind the material into a fine, homogenous powder.

-

Accurately weigh approximately 100 mg of the powder into a centrifuge tube.

-

Add 10 mL of 70% methanol to the tube.

-

Perform ultrasonic extraction for 45-60 minutes at room temperature.[4]

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

-

Column: Gemini C18 reversed-phase analytical column (or equivalent).[1]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start at a low percentage of B, increasing over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

3. Method Validation and Quantification:

-

Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serial dilution.

-

Calibration Curve: Inject the calibration standards and plot the peak area against the concentration to generate a linear regression curve.

-

Quantification: Inject the prepared sample, identify the this compound peak by its retention time, and calculate the concentration using the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the simultaneous quantification of eight regalosides, including this compound, using the described HPLC-PDA method.[1]

| Parameter | This compound Performance |

| Linearity (r²) | ≥0.9999 |

| Limit of Detection (LOD) | 0.10–0.66 µg/mL |

| Limit of Quantitation (LOQ) | 0.29–2.01 µg/mL |

| Accuracy (Recovery) | 95.39% – 103.92% |

| Precision (RSD) | < 2.78% |

Data sourced from a study on eight regalosides from Lilium lancifolium Thunb.[1]

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - A Representative Method

While a specific validated UPLC-MS/MS method for this compound was not found in the reviewed literature, the following protocol is a representative method adapted from established procedures for quantifying other steroidal saponins and glycosides in plant extracts.[5][6] This method offers higher sensitivity and selectivity compared to HPLC-PDA.

Experimental Workflow: UPLC-MS/MS Analysis

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Methodology

1. Sample Preparation:

-

Sample preparation follows the same procedure as for HPLC-PDA analysis. For UPLC-MS/MS, a final filtration step through a 0.22 µm filter is recommended. An internal standard (IS) should be added before extraction for optimal accuracy.

2. UPLC Conditions:

-

Instrument: Ultra-Performance Liquid Chromatography system.

-

Column: ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or equivalent.[7]

-

Mobile Phase:

-

Gradient Elution: A rapid gradient (e.g., 2-5 minutes) is typically employed.

-

Flow Rate: 0.4 mL/min.[7]

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

-

Instrument: Tandem mass spectrometer (e.g., triple quadrupole).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode (to be optimized). Furostanol saponins often produce [M+Na]⁺ adducts in positive mode or [M-H]⁻ ions in negative mode.[8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Precursor and product ions must be determined by infusing a pure standard of this compound. A hypothetical transition would be based on its molecular weight and fragmentation pattern.

-

Gas Temperatures and Flow: To be optimized for the specific instrument.

Representative Quantitative Data

The performance of a UPLC-MS/MS method would be validated for the parameters below.

| Parameter | Typical Performance |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | pg/mL to low ng/mL range |

| Limit of Quantitation (LOQ) | Low ng/mL range |

| Accuracy (Recovery) | 85% – 115% |

| Precision (RSD) | < 15% |

Putative Signaling Pathway for Antioxidant Activity

This compound exhibits significant antioxidant effects.[1] While its specific molecular mechanism has not been fully elucidated, many saponins exert their protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][9] This pathway is a primary regulator of cellular antioxidant responses.

Proposed Mechanism: Nrf2 Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or an activator like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10] This enzymatic upregulation enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.

Caption: Putative antioxidant signaling pathway of this compound via Nrf2.

References

- 1. researchgate.net [researchgate.net]

- 2. IRS-2/Akt/GSK-3β/Nrf2 Pathway Contributes to the Protective Effects of Chikusetsu Saponin IVa against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Advances in studies on steroidal saponins and their pharmacological activities in genus Lilium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research on the Hormonomics of Three Lilium Species and Their Flavonoid Diversification and Specificity [mdpi.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Regaloside E Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a naturally occurring phenolic compound isolated from Lilium longiflorum Thunb.[1] As a member of the polyphenol class of compounds, this compound holds potential for various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which are common for this class of molecules.[2][3] These application notes provide detailed protocols for cell-based assays to investigate the potential therapeutic effects of this compound, focusing on its anti-inflammatory properties and its impact on cell cycle progression and apoptosis.

Data Presentation

The following tables are examples of how quantitative data obtained from the described protocols can be presented.